N-(2-Aminoethyl)acetamide
Overview
Description
N-(2-Aminoethyl)acetamide: is an organic compound with the molecular formula C4H10N2O N-Acetylethylenediamine . This compound is an important organic building block used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
N-(2-Aminoethyl)acetamide, also known as N-Acetylethylenediamine, is an organic building block It’s known to be used in the preparation of mixed two-component monolayers on glassy carbon .
Mode of Action
It’s known that it can be used in the synthesis of lysidine , suggesting it may interact with biochemical processes involving these compounds.
Biochemical Pathways
Its role in the synthesis of lysidine suggests it may be involved in pathways related to this compound.
Result of Action
Its use in the synthesis of lysidine suggests it may have effects related to this compound.
Action Environment
It’s known that the compound is a solid or liquid that is colorless to yellow or white , suggesting that its physical state may be influenced by environmental conditions such as temperature.
Biochemical Analysis
Biochemical Properties
N-(2-Aminoethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of mixed two-component monolayers on glassy carbon . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to reduce the potential barrier in the phase-transition process from an intermediate yellow phase to a final black phase in the formation of α-FAPbI3 perovskite .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Aminoethyl)acetamide is typically synthesized through the acylation of ethylenediamine with acetic anhydride. The reaction is carried out in an acylation reactor where ethylenediamine is diluted with ice water to a concentration of about 20%. Industrial acetic anhydride is then slowly added while maintaining the reaction temperature between 20-25°C. Once the reaction reaches completion, the mixture is neutralized with 30% sodium hydroxide solution to a pH of 6.5-7, yielding the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques to obtain the desired technical grade .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Aminoethyl)acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or other amines under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)acetamide is used as a building block in the synthesis of various organic compounds. It is employed in the preparation of mixed two-component monolayers on glassy carbon and in the synthesis of lysidine .
Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals, polymers, and coatings. It is also utilized in the manufacture of photodetectors and other electronic devices due to its ability to form stable and high-quality films .
Comparison with Similar Compounds
- N-Acetylethanolamine
- N,N-Dimethylethylenediamine
- N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
- 4-(2-Aminoethyl)aniline
- 2-Amino-4′-methoxyacetophenone hydrochloride
Comparison: N-(2-Aminoethyl)acetamide is unique due to its specific structure that allows it to form stable films and its versatility in various chemical reactions. Compared to similar compounds, it offers distinct advantages in the synthesis of high-quality perovskite films and its applications in photodetectors .
Properties
IUPAC Name |
N-(2-aminoethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKZISABEDGGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40142938 | |
Record name | N-(2-Aminoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40142938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-53-2 | |
Record name | N-(2-Aminoethyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1001-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Aminoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40142938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Aminoethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-AMINOETHYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQL33V3KZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.